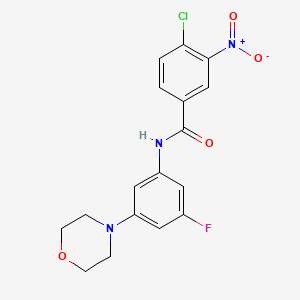
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide is a complex organic compound with significant applications in various scientific fields It is characterized by the presence of chloro, nitro, fluoro, and morpholine functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide typically involves multiple steps. One common method starts with the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 50°C for 2 hours. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine. The nitro group of this intermediate is then reduced using iron powder and calcium chloride in ethanol at 50°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron powder and calcium chloride in ethanol are used.
Substitution: Nucleophiles like morpholine and cesium carbonate in THF are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzamide core.
Scientific Research Applications
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzenesulfonyl chloride
- 4-(2-fluoro-4-nitrophenyl)morpholine
Uniqueness
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
258864-19-6 |
|---|---|
Molecular Formula |
C17H15ClFN3O4 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-chloro-N-(3-fluoro-5-morpholin-4-ylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C17H15ClFN3O4/c18-15-2-1-11(7-16(15)22(24)25)17(23)20-13-8-12(19)9-14(10-13)21-3-5-26-6-4-21/h1-2,7-10H,3-6H2,(H,20,23) |
InChI Key |
XDVSJKTWKUFEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















